3-Chloro-2-methylanisole
Overview
Description
3-Chloro-2-methylanisole is an organic compound with the linear formula ClC6H3(CH3)OCH3 . It has a molecular weight of 156.61 . It is used as a building block in organic synthesis .
Synthesis Analysis
3-Chloro-2-methylanisole can be prepared via trifluoroacetic (TFA) anhydride reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylanisole consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group .Physical And Chemical Properties Analysis
3-Chloro-2-methylanisole has a density of 1.16 g/mL at 25 °C and a boiling point of 213-217 °C . Its refractive index is 1.42 . The compound is also characterized by an enthalpy of vaporization of 42.747 kJ/mol at its boiling point .Scientific Research Applications
Continuous Synthesis Technology
- Application: 3-Chloro-2-methylanisole is used in synthesizing dyes like black fluorane dye, which is essential in thermal paper manufacturing. A study highlighted the use of continuous homogeneous bromination technology in a modular microreaction system for improved synthesis, showcasing its application in industrial chemistry (Xie et al., 2020).
Spectroscopy and Molecular Structure
- Application: Investigating the conformational effects on torsional barriers in 3-Chloro-2-methylanisole using microwave spectroscopy. This study aids in understanding the molecular structure and behavior of the compound, crucial for various chemical applications (Ferres et al., 2018).
Photocatalytic Transformations
- Application: 3-Chloro-2-methylanisole plays a role in the photocatalytic transformation processes, such as in the transformation of MCPA on TiO2, indicating its potential in environmental remediation and water treatment applications (Zertal et al., 2004).
Organic Synthesis
- Application: A study highlighted the use of 3-Chloro-2-methylanisole in synthesizing functionalized skeletons for alkaloids, indicating its role in medicinal chemistry and drug development (Sladojevich et al., 2011).
Catalytic Activity in Oxidation Reactions
- Application: The compound's involvement in catalytic oxidation reactions, as seen in studies exploring its oxidation to various products, is essential in chemical manufacturing and industrial applications (Reddy et al., 2006).
Eco-friendly Solvents in Organic Electronics
- Application: Utilization of 3-Chloro-2-methylanisole in organic electronics, especially in the processing of organic photovoltaics. This application highlights its role in the development of sustainable and environmentally friendly technologies (Ye et al., 2016).
Bio-Oil Upgrading
- Application: In the field of renewable energy, 3-Chloro-2-methylanisole is used as a representative model in the catalytic upgrading of lignin-derived pyrolysis bio-oil. This has implications for biofuel production and the development of sustainable energy sources (Saidi et al., 2021).
Supercritical Fluids
- Application: The compound's diffusion coefficients in supercritical carbon dioxide are studied, indicating its importance in supercritical fluid applications, which are relevant in pharmaceuticals and materials science (Pizarro et al., 2009).
Electrochemical Synthesis
- Application: 3-Chloro-2-methylanisole is used in electrochemical synthesis, such as in the anodic synthesis of methoxy-benzaldehyde-dimethylacetal, demonstrating its role in electrochemical engineering and synthesis processes (Attour et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRGAWOEOKGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074599 | |
Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Chloro-2-methylanisole | |
CAS RN |
3260-88-6 | |
Record name | 1-Chloro-3-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2-METHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B25BTP9CQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloro-2-methylanisole in the synthesis of the deoxyristomycinic acid derivative?
A1: 3-chloro-2-methylanisole serves as a crucial starting material in the synthesis. It first reacts with tricarbonylmanganese tetrafluoroborate to form a complex. This complex then undergoes a coupling reaction with the phenoxide derived from methyl N-Boc-3-hydroxyphenylglycinate, resulting in the formation of a diaryl ether manganese complex []. This complex is further reacted with Schollkopf's chiral glycine enolate equivalent, ultimately leading to the formation of the desired deoxyristomycinic acid derivative.
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